molecular formula C13H14N2O3 B1458942 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid CAS No. 1445951-84-7

2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1458942
CAS No.: 1445951-84-7
M. Wt: 246.26 g/mol
InChI Key: SCCZLMMKSPZIHR-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, leading to its potential use as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory genes, thereby reducing inflammation at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, leading to enzyme inhibition. This binding interaction is facilitated by the methoxybenzyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound has been found to modulate the expression of genes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory pathways, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions. At higher doses, the compound may induce toxicity, leading to adverse effects such as gastrointestinal irritation and liver damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are excreted from the body. These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its distribution throughout the body. Additionally, specific transporters in cell membranes aid in the uptake and efflux of the compound, influencing its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it may be transported to the nucleus, where it can modulate gene expression by interacting with transcription factors. The presence of targeting signals and post-translational modifications may influence the compound’s localization to specific cellular compartments .

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-12-4-2-10(3-5-12)8-15-9-11(7-14-15)6-13(16)17/h2-5,7,9H,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCZLMMKSPZIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207052
Record name 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-84-7
Record name 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-acetic acid, 1-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.